ATWLPPR peptide is classified as a synthetic peptide, specifically an antiangiogenic agent. It was identified through screening techniques aimed at discovering peptides that could interact with vascular growth factors. Its primary source is synthetic methodologies involving solid-phase peptide synthesis, which allows for precise control over the amino acid sequence and modifications.
The synthesis of ATWLPPR typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process generally involves the following steps:
This synthesis approach yields a product with approximately 20%-50% purity after purification, depending on the specific conditions used during synthesis and purification .
The molecular structure of ATWLPPR can be described as follows:
ATWLPPR participates in various chemical reactions primarily through its functional groups:
The mechanism of action for ATWLPPR centers around its ability to inhibit angiogenesis:
The physical and chemical properties of ATWLPPR include:
ATWLPPR has several scientific applications:
Neuropilin-1 is a transmembrane glycoprotein that functions as a non-catalytic co-receptor for multiple ligands, most notably vascular endothelial growth factor 165 (VEGF165). It enhances signaling through vascular endothelial growth factor receptor 2 by forming a ternary complex, thereby amplifying downstream pro-angiogenic pathways [1] [7]. Structurally, Neuropilin-1 contains two complement-binding domains (a1/a2 and b1/b2) and one fibrinogen-like domain. The b1 domain is the primary site for VEGF165 binding via its carboxyl-terminal arginine-rich motif, which follows the "C-end rule" (CendR) sequence (K/RXXR) [1] [8].
In pathological contexts, Neuropilin-1 is overexpressed in aggressive tumors (e.g., breast, pancreatic, prostate, and colon cancers), where it drives tumor progression by:
Table 1: Pathological Roles of Neuropilin-1 in Human Cancers
Cancer Type | Role of Neuropilin-1 | Clinical Correlation |
---|---|---|
Breast Cancer | Enhances VEGF165/VEGFR2 signaling | Associated with tumor aggressiveness and metastasis [1] |
Pancreatic Cancer | Promotes intratumoral angiogenesis | Linked to poor prognosis and chemoresistance [1] [4] |
Colon Cancer | Facilitates endothelial cell proliferation | Correlates with advanced tumor stage [1] |
VEGF165 binds Neuropilin-1 through a two-step mechanism:
This interaction is critical for pathological angiogenesis, making it a prime therapeutic target. Linear peptides mimicking the CendR motif, such as Alanine-Threonine-Tryptophan-Leucine-Proline-Proline-Arginine (ATWLPPR), competitively inhibit VEGF165 binding to Neuropilin-1. ATWLPPR exhibits selectivity for Neuropilin-1 over vascular endothelial growth factor receptor 2 due to its structural optimization for the b1 domain. However, its efficacy is limited by conformational flexibility and rapid proteolytic degradation in vivo [1] [2].
Table 2: Peptide Inhibitors Targeting VEGF165/Neuropilin-1 Interaction
Peptide Sequence | Target Domain | Inhibitory Activity (IC₅₀) | Limitations |
---|---|---|---|
ATWLPPR | Neuropilin-1 b1 | ~100 nM | Low metabolic stability [1] [2] |
KPPR (Lys-Pro-Pro-Arg) | Neuropilin-1 b1 | ~20 μM | Moderate affinity [1] |
Lys(Har)-Pro-Pro-Arg | Neuropilin-1 b1 | 0.85 μM | Improved stability over ATWLPPR [1] |
Diabetic Retinopathy
Hypoxia-induced VEGF165 overexpression in retinal cells drives aberrant angiogenesis via Neuropilin-1 activation. This results in:
Tumor Angiogenesis
VEGF165/Neuropilin-1 signaling accelerates tumor vascularization through:
Table 3: Disease Mechanisms Driven by VEGF165/Neuropilin-1 Signaling
Disease | Key Mechanisms | Consequences |
---|---|---|
Diabetic Retinopathy | Hypoxia → VEGF165 overexpression → Neuropilin-1 activation | Vascular leakage, neovascularization, retinal detachment [7] |
Solid Tumors | Neuropilin-1-mediated vessel co-option and vasculogenic mimicry | Enhanced metastasis, resistance to anti-VEGF therapies [3] [6] |
Brain Metastases | Neuropilin-1-dependent vascular recruitment | Enhanced tumor growth in neural tissue [2] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: